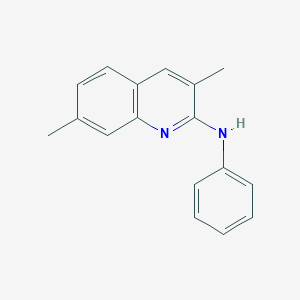

3,7-dimethyl-N-phenylquinolin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,7-dimethyl-N-phenylquinolin-2-amine is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-dimethyl-N-phenylquinolin-2-amine can be achieved through various methods. One common approach involves the condensation of 2-aminobenzophenone with acetone in the presence of a catalyst, followed by cyclization and subsequent functionalization to introduce the dimethyl and phenyl groups . Another method includes the use of 2-bromobenzaldehyde, acyclic or cyclic 1,3-diketone, and sodium azide in a three-component reaction protocol .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of eco-efficient and inexpensive reagents is preferred to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3,7-dimethyl-N-phenylquinolin-2-amine undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens, alkyl halides, and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

Neurological Applications

Recent studies have highlighted the compound's potential as a selective inhibitor of neuronal nitric oxide synthase (nNOS), which is implicated in neurodegenerative diseases. The synthesis of derivatives based on 7-phenyl-2-aminoquinoline has shown promising results in inhibiting nNOS with significant selectivity over other related enzymes. For instance, compounds featuring a meta-substituted relationship between the aminoquinoline and a positively charged tail moiety exhibited up to 900-fold selectivity for human nNOS compared to human endothelial nitric oxide synthase (eNOS) .

Key Findings:

- Selectivity: Enhanced selectivity for nNOS can lead to reduced side effects associated with off-target activity.

- Mechanism: X-ray crystallography has shown that certain amino groups occupy a specific pocket in the nNOS enzyme, suggesting a targeted interaction that could be exploited for drug development .

Antimalarial Activity

The compound has also been evaluated for its antimalarial efficacy. A structure–activity relationship (SAR) study on quinoline derivatives demonstrated that certain modifications could lead to compounds with potent activity against Plasmodium falciparum, the malaria-causing parasite. Notably, some derivatives showed low nanomolar potency and excellent selectivity profiles, making them candidates for further development as antimalarial agents .

Table 1: Antimalarial Efficacy of Quinoline Derivatives

| Compound | EC50 (nM) | Selectivity Index |

|---|---|---|

| Compound 24 | 28.6 ± 0.9 | >200 |

| Compound 9 | 41.2 ± 5.3 | >150 |

| Compound 16 | 21.0 ± 2.1 | >250 |

Key Findings:

- Low Toxicity: Some compounds exhibited excellent in vivo efficacy without noticeable toxicity.

- Fast Action: The most promising compounds acted quickly against the blood-stage parasites .

Antiviral Properties

Quinoline derivatives, including those related to 3,7-dimethyl-N-phenylquinolin-2-amine, have shown antiviral activity against various viral strains such as Zika virus, enterovirus, and HIV. The broad-spectrum biological activity of quinolines makes them valuable in developing antiviral therapies .

Key Insights:

- Mechanism of Action: Quinoline derivatives interfere with viral replication processes, which could be leveraged to develop new antiviral medications.

- Synthetic Strategies: Recent advancements in synthetic methodologies have facilitated the efficient production of these compounds, enhancing their availability for research and development .

Anticancer Activity

The compound's structural analogs have been synthesized and evaluated for antiproliferative activity against various cancer cell lines. Some derivatives exhibited significant potency compared to established chemotherapeutics like gefitinib .

Table 2: Antiproliferative Activity Against Cancer Cell Lines

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound 8e | 0.03 | H-460 |

| Compound 8k | 0.55 | HT-29 |

| Compound 13a | 0.33 | HepG2 |

Key Findings:

Mechanism of Action

The mechanism of action of 3,7-dimethyl-N-phenylquinolin-2-amine involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes or receptors, leading to the modulation of biological processes. For instance, it may inhibit DNA gyrase in bacteria, leading to antimicrobial effects, or interact with cellular pathways involved in inflammation and cancer .

Comparison with Similar Compounds

Similar Compounds

Quinoline: The parent compound with a simpler structure.

2-Phenylquinoline: Lacks the dimethyl groups present in 3,7-dimethyl-N-phenylquinolin-2-amine.

3,7-Dimethylquinoline: Lacks the phenyl group attached to the nitrogen atom.

Uniqueness

This compound is unique due to the presence of both dimethyl and phenyl groups, which contribute to its distinct chemical and biological properties. These structural features enhance its potential as a versatile compound in various applications .

Properties

IUPAC Name |

3,7-dimethyl-N-phenylquinolin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2/c1-12-8-9-14-11-13(2)17(19-16(14)10-12)18-15-6-4-3-5-7-15/h3-11H,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILJASFIZDZQFHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(C(=N2)NC3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.